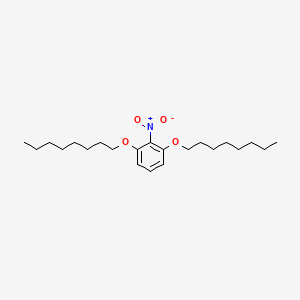![molecular formula C18H19N3O3 B14179744 N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide CAS No. 919772-68-2](/img/structure/B14179744.png)
N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzamide core with various functional groups, including an aminoethyl group, a cyanophenyl group, and a methoxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxy-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyanophenyl halide reacts with the benzamide core.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyanophenyl group can be reduced to form an amine.
Substitution: The aminoethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Common reagents include alkyl halides and acyl halides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other compounds.
作用机制
The mechanism of action of N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide depends on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Molecular Targets and Pathways: The compound may interact with various molecular targets, such as proteins or nucleic acids, affecting cellular processes.
相似化合物的比较
Similar Compounds
N-(2-Aminoethyl)-4-methoxybenzamide: Lacks the cyanophenyl group, which may result in different biological activities.
N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide: Contains a chlorophenyl group instead of a cyanophenyl group, which may affect its chemical reactivity and biological properties.
Uniqueness
N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide is unique due to the presence of the cyanophenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
919772-68-2 |
|---|---|
分子式 |
C18H19N3O3 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
N-(2-aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide |
InChI |
InChI=1S/C18H19N3O3/c1-23-17-10-15(6-7-16(17)18(22)21-9-8-19)24-12-14-4-2-13(11-20)3-5-14/h2-7,10H,8-9,12,19H2,1H3,(H,21,22) |
InChI 键 |
IXIHZWICTIZHLF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C#N)C(=O)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)

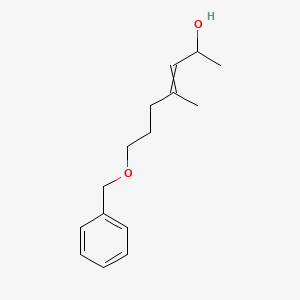

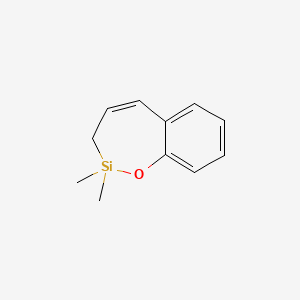
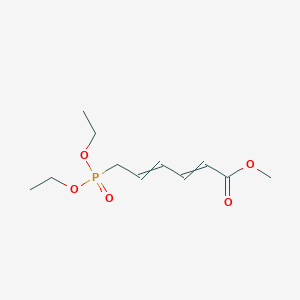
![(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B14179703.png)
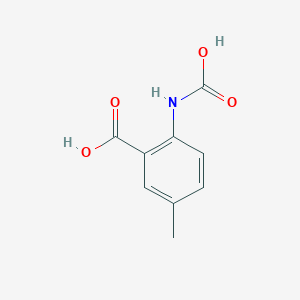
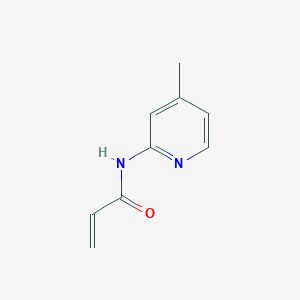
![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)
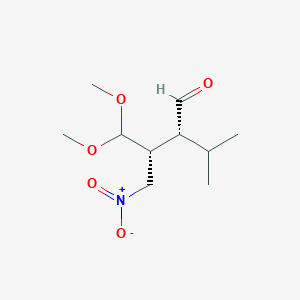
![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)
